Broad-Spectrum Kinome Coverage: VI 16832 vs. Class III-Selective Anilinopyrimidine Ureas (Compound 19)
VI 16832 (CAS 1021121-58-3) demonstrates broad-spectrum Type I kinase binding capable of enriching over 170 distinct protein kinases in chemical proteomics workflows, spanning diverse kinase families [1]. In contrast, the structurally analogous N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Compound 19, which shares the identical diaryl urea-pyrimidine scaffold, exhibits a markedly restricted selectivity profile confined primarily to class III receptor tyrosine kinases (KIT Kd = 94 nM, PDGFRβ Kd = 80 nM) with poor activity against EGFR, ErbB2, and most other kinase families when screened at 10 μM [2]. This fundamental difference in kinome coverage breadth—>170 kinases vs. ~5 class III RTKs—reflects the divergent binding modes engineered into otherwise structurally similar scaffolds (Type I broad-spectrum vs. Type II-like subfamily selectivity).
Compound 19: ~5 class III RTKs
| Evidence Dimension | Number of kinases bound/enriched in kinome-wide profiling |
|---|---|
| Target Compound Data | >170 protein kinases enriched across multiple kinase families (VI 16832 resin, SILAC-based chemical proteomics in cancer cell lines) |
| Comparator Or Baseline | Compound 19 (N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivative): ~5 class III RTKs (KIT, PDGFRβ, PDGFRα, CSF1R, FLT3) with minimal activity against most other kinases at 10 μM screening concentration. Compound 7 (phenylurea analog): poor activity against EGFR, class III RTK-selective. |
| Quantified Difference | VI 16832: >170 kinases across families; Compound 19: approximately 5 class III RTKs — approximately 34-fold greater kinome breadth for VI 16832 |
| Conditions | VI 16832: SILAC-based quantitative chemical proteomics using immobilized VI 16832 affinity resin in MV4-11, HeLa, and other cancer cell lines. Compound 19: KINOMEscan™ competitive binding assay at 10 μM against a panel of 50 diverse kinases (DiscoverX platform). |
Why This Matters
For applications requiring comprehensive, unbiased kinome coverage (e.g., kinase expression profiling, phosphoproteomics pre-fractionation, comparative kinome analysis across cell lines), VI 16832's broad-spectrum Type I binding profile is purpose-built; substituting with a class III-selective analog would miss >95% of the kinome, fundamentally invalidating the experimental objective.
- [1] Oppermann FS, Gnad F, Olsen JV, Hornberger R, Greff Z, Kéri G, Mann M, Daub H. Large-scale proteomics analysis of the human kinome. Mol Cell Proteomics. 2009;8(7):1751-1764. VI16832 enriches >170 kinases across three SILAC-encoded cell lines. View Source
- [2] Gandin V, Ferrarese A, Dalla Via M, Marzano C, Chilin A, Marzaro G. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives. Sci Rep. 2015;5:16750. Table 2: Compound 19 Kd values (KIT = 94 nM, PDGFRβ = 80 nM, PDGFRα = 310 nM, CSF1R = 170 nM, FLT3 = 8200 nM); Compound 7 shows poor EGFR activity. View Source
